S-acetyl-PEG3-alcohol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

S-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] ethanethioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQARUNUXUQMFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

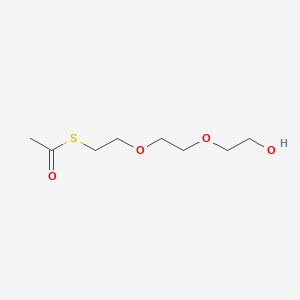

Canonical SMILES |

CC(=O)SCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

S-acetyl-PEG3-alcohol: A Core Component in Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG3-alcohol is a heterobifunctional linker molecule integral to the rapidly advancing field of targeted protein degradation. Specifically, it is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, offering a valuable resource for professionals in drug discovery and development.

This compound comprises a triethylene glycol (PEG3) spacer, which imparts favorable solubility and pharmacokinetic properties.[1][2] One terminus of the linker is a hydroxyl group (-OH), which allows for straightforward conjugation to a ligand for a target protein. The other end features a thioacetate (B1230152) group (S-acetyl), which can be readily deprotected to reveal a reactive thiol (-SH) moiety. This thiol group is then typically used to attach a ligand for an E3 ubiquitin ligase, thus completing the PROTAC structure.[2] The strategic design of this linker enables the precise spatial assembly of the target protein and the E3 ligase, facilitating the ubiquitination and subsequent degradation of the target protein.[1]

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, compiled from various supplier specifications. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference(s) |

| Chemical Name | 1-({2-[2-(2-hydroxyethoxy)ethoxy]ethyl}sulfanyl)ethan-1-one | [1] |

| Synonyms | AcS-PEG3-OH, S-acetyl-PEG3-OH | [2] |

| CAS Number | 153870-20-3 | [1] |

| Molecular Formula | C₈H₁₆O₄S | [1] |

| Molecular Weight | 208.28 g/mol | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% (typical) | [1] |

| Solubility | Soluble in water and most organic solvents | [2] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [1] |

Synthesis and Characterization

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through a straightforward two-step process starting from commercially available reagents.

Step 1: Synthesis of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol

This precursor can be synthesized via the reaction of 2-(2-(2-chloroethoxy)ethoxy)ethanol with a sulfur source, such as sodium hydrosulfide (B80085).

-

Materials: 2-(2-(2-chloroethoxy)ethoxy)ethanol, Sodium hydrosulfide (NaSH), Ethanol (B145695), Water.

-

Procedure:

-

Dissolve 2-(2-(2-chloroethoxy)ethoxy)ethanol in ethanol in a round-bottom flask.

-

Add an aqueous solution of sodium hydrosulfide dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-[2-(2-mercaptoethoxy)ethoxy]ethanol.

-

Step 2: Acetylation of 2-[2-(2-mercaptoethoxy)ethoxy]ethanol

The final product, this compound, is obtained by the selective acetylation of the thiol group of the precursor.

-

Materials: 2-[2-(2-mercaptoethoxy)ethoxy]ethanol, Acetic anhydride, Pyridine (or another suitable base), Dichloromethane (B109758).

-

Procedure:

-

Dissolve 2-[2-(2-mercaptoethoxy)ethoxy]ethanol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add pyridine, followed by the dropwise addition of acetic anhydride.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer, wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

-

Synthetic workflow for this compound.

Expected Analytical Characterization

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic peaks for the PEG backbone (a complex multiplet around 3.6-3.7 ppm), the methylene (B1212753) groups adjacent to the thioester and hydroxyl groups, and a sharp singlet for the acetyl protons around 2.3 ppm. The hydroxyl proton signal may be broad and its chemical shift dependent on concentration and solvent. |

| ¹³C NMR | The carbon NMR spectrum should display signals corresponding to the different carbon environments within the PEG chain, as well as distinct signals for the carbonyl carbon of the thioester and the methyl carbon of the acetyl group. |

| Mass Spectrometry (MS) | Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 208.28 g/mol . |

| Purity (HPLC) | Reversed-phase high-performance liquid chromatography (RP-HPLC) would be used to assess the purity of the final compound, with the product showing a single major peak. |

Role in PROTAC Drug Development

This compound is a versatile linker for the synthesis of PROTACs. The workflow for its incorporation into a PROTAC molecule is a stepwise process involving the conjugation of the two different ligands.

PROTAC synthesis workflow using this compound.

The general mechanism of action for a PROTAC synthesized using this linker is illustrated below.

General mechanism of PROTAC-mediated protein degradation.

Safety and Handling

This compound is intended for research use only. As with all chemicals, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical tool in the design and synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and bifunctional nature allow for the efficient construction of these innovative therapeutic agents. This guide provides a foundational understanding of its properties and applications, aiming to support the ongoing research and development efforts in the exciting field of targeted protein degradation.

References

S-acetyl-PEG3-alcohol: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-acetyl-PEG3-alcohol, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This document outlines the molecule's core structural and physicochemical properties, its role in synthetic workflows, and a visualization of its chemical structure and application logic.

Core Properties and Structure

This compound is a heterobifunctional linker composed of a short polyethylene (B3416737) glycol (PEG) chain, a terminal hydroxyl group (-OH), and a terminal S-acetyl protected thiol group (-SAc). The PEG3 component, consisting of three ethylene (B1197577) glycol units, imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting conjugate molecule.[1][2]

The molecule's key functionalities are the hydroxyl group, which can be derivatized for conjugation to a ligand, and the S-acetyl group, which provides a stable, protected form of a thiol.[1][3] This protecting group can be removed under mild conditions to reveal a reactive thiol moiety, enabling chemoselective ligation to another molecule of interest.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 208.28 g/mol | [1][4] |

| Chemical Formula | C₈H₁₆O₄S | [4] |

| CAS Number | 153870-20-3 | [4] |

| Appearance | Solid Powder | [4] |

| Purity | ≥98% | [4] |

| SMILES | CC(=O)SCCOCCOCCO | [4] |

| InChI | InChI=1S/C8H16O4S/c1-8(10)13-7-6-12-5-4-11-3-2-9/h9H,2-7H2,1H3 | [4] |

Chemical Structure Visualization

The chemical structure of this compound is depicted in the following diagram.

Application in PROTAC Synthesis

This compound is widely employed as a PEG-based linker in the synthesis of PROTACs.[4][5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][7]

The linker component of a PROTAC is crucial as it connects the target-binding ligand and the E3 ligase-binding ligand. The length and chemical nature of the linker, in this case, the hydrophilic PEG3 chain, can significantly influence the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase) and, consequently, the efficiency of protein degradation.[2]

General Experimental Workflow

While specific, detailed experimental protocols for the use of this compound are proprietary and depend on the specific ligands being conjugated, a general logical workflow for its incorporation into a PROTAC can be described. The process typically involves sequential conjugation steps.

The following diagram illustrates a high-level logical workflow for the synthesis of a PROTAC using this compound.

Note on Experimental Protocols: The search for detailed, publicly available experimental protocols for the use of this compound did not yield specific, step-by-step methodologies. The synthesis of PROTACs and other complex drug conjugates involves highly specific reaction conditions that are typically developed and optimized for the particular substrates being used. Researchers should refer to the primary literature for analogous reactions and adapt them to their specific synthetic targets.

Handling and Storage

For optimal stability, this compound should be stored in a dry, dark environment at -20°C.[4] Under these conditions, it is reported to be stable for at least one year.[4] The material is typically shipped under ambient temperature as a non-hazardous chemical.[4]

References

An In-depth Technical Guide to S-acetyl-PEG3-alcohol (CAS 153870-20-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-acetyl-PEG3-alcohol, identified by CAS number 153870-20-3, is a heterobifunctional chemical linker integral to modern bioconjugation and drug development.[1][2] It features three key components: a terminal alcohol (hydroxyl group), a flexible tri-unit polyethylene (B3416737) glycol (PEG3) spacer, and a thiol group protected by an S-acetyl moiety.[2] The hydrophilic PEG linker enhances the aqueous solubility of the molecules it modifies.[2]

This molecule is particularly prominent as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][3][4][5] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][4][6] The S-acetyl group provides a stable, protected form of a highly reactive thiol, which can be deprotected under specific conditions to enable covalent linkage to target molecules.[2][7] Its utility also extends to the development of Antibody-Drug Conjugates (ADCs), where precise linking of cytotoxic payloads to antibodies is critical.[8] This guide provides a comprehensive overview of its properties, applications, and the experimental protocols for its use.

Physicochemical and Technical Data

The properties of this compound are summarized below. Data is compiled from various supplier technical data sheets.

| Property | Value | Reference(s) |

| CAS Number | 153870-20-3 | [1][2][9] |

| Chemical Name | 1-({2-[2-(2-hydroxyethoxy)ethoxy]ethyl}sulfanyl)ethan-1-one | [1] |

| Synonyms | AcS-PEG3-OH, S-acetyl-PEG3-OH, S-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl) ethanethioate | [2][9] |

| Molecular Formula | C8H16O4S | [1][2] |

| Molecular Weight | 208.28 g/mol | [1][2] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1] |

| Storage Conditions | Dry, dark, at -20°C for long-term (1-2 years) | [1][10] |

| Shipping Conditions | Shipped under ambient temperature as a non-hazardous chemical | [1] |

Core Applications & Signaling Pathways

The primary utility of this compound lies in its role as a versatile linker in complex biomolecules.

Application in PROTACs

This compound is a frequently used PEG-based linker for constructing PROTAC molecules.[1][3] A PROTAC consists of two ligands connected by a linker: one binds to a target protein, and the other recruits an E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The this compound can be incorporated into the linker structure, with the deprotected thiol serving as a reactive handle for conjugation.

Caption: The PROTAC mechanism of action.

General Bioconjugation

The protected thiol group is a key feature for controlled bioconjugation. Thiols are highly reactive towards specific functional groups, such as maleimides and haloacetamides, enabling the site-specific modification of proteins, peptides, and other molecules. The S-acetyl group prevents premature reaction and oxidation of the thiol.[7][11] After deprotection, the resulting free thiol can be used in various conjugation strategies.

Experimental Protocols

The critical experimental step for utilizing this compound is the deprotection of the S-acetyl group to generate a free, reactive thiol. The choice of method depends on the stability of the substrate molecule to which the linker is attached.

S-acetyl Deprotection Methodologies

Several methods exist for cleaving the thioester bond. Harsh conditions may not be suitable for sensitive substrates, making milder, chemoselective approaches preferable in many cases.[7][12]

Method 1: Base-Mediated Hydrolysis This traditional method uses a strong base to hydrolyze the thioester. It is effective but can damage base-labile compounds.[7]

-

Materials:

-

S-acetylated compound

-

Ethanol (B145695) (or other suitable alcohol)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M) for neutralization

-

Degassed, anhydrous organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Protocol:

-

Dissolve the S-acetylated compound (1.0 equivalent) in ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Add the NaOH solution dropwise to the reaction mixture.

-

Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature.

-

Carefully neutralize the mixture with degassed HCl solution to pH ~7.

-

Transfer the mixture to a separatory funnel and extract the product with a degassed organic solvent (3x).

-

Combine the organic layers, wash with degassed water, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the free thiol.

-

Purify further by chromatography if necessary.[7]

-

Method 2: Thiol-Thioester Exchange (Milder Conditions) This method uses a reversible thiol-thioester exchange reaction and is well-suited for more delicate substrates.[7] Thioglycolic acid (TGA) is an effective reagent for this purpose.[12]

-

Materials:

-

S-acetylated compound

-

Thioglycolic acid (TGA)

-

Methanol (B129727) (MeOH)

-

Degassed phosphate (B84403) buffer (PB), pH 8

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Protocol:

-

Dissolve the S-acetylated compound (1.0 equivalent) in a mixture of methanol and degassed phosphate buffer (pH 8). A 1:9 MeOH:PB ratio is common.[7]

-

Add thioglycolic acid (2.0 equivalents).

-

Stir the reaction at room temperature for 12-24 hours, monitoring for completion.[12]

-

Extract the reaction mixture with ethyl acetate (3x).[7]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[7]

-

Concentrate the filtrate under reduced pressure to yield the deprotected thiol.[7]

-

Further purification can be performed by chromatography if necessary.[7]

-

General Workflow Visualizations

The following diagrams illustrate the logical flow for the deprotection reaction and a subsequent bioconjugation step.

Caption: General workflow for S-acetyl deprotection.

Caption: Strategy for bioconjugation via thiol-maleimide chemistry.

References

- 1. xcessbio.com [xcessbio.com]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | PROTAC Linker | MCE [medchemexpress.cn]

- 5. This compound 153870-20-3 | MCE [medchemexpress.cn]

- 6. 化合物 this compound|T16819|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. S-acetyl-PEG-alcohol | AxisPharm [axispharm.com]

- 9. 153870-20-3|S-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl) ethanethioate|BLD Pharm [bldpharm.com]

- 10. 153870-20-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 11. US7173156B1 - Thioacetate deprotection - Google Patents [patents.google.com]

- 12. A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Targeted Therapeutics: A Technical Guide to S-acetyl-PEG3-alcohol Linkers

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing fields of targeted protein degradation and antibody-drug conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic efficacy, stability, and overall success. Among the diverse array of available linkers, the S-acetyl-PEG3-alcohol linker has emerged as a versatile and highly valuable tool. This in-depth technical guide provides a comprehensive overview of the core functions of this compound linkers, detailed experimental methodologies, and quantitative data to inform rational drug design and development.

Core Function and Applications

The this compound linker is a heterobifunctional molecule featuring three key components:

-

S-acetyl Protected Thiol: This functionality provides a stable, masked thiol group. The acetyl protecting group can be selectively removed under mild conditions to reveal a reactive sulfhydryl group, which is commonly used for conjugation to molecules containing a maleimide (B117702) group, a popular strategy in ADC development.

-

PEG3 Spacer: The tri-ethylene glycol (PEG3) spacer is a short, hydrophilic chain that imparts several beneficial properties to the final conjugate. It enhances aqueous solubility, which is often a challenge with hydrophobic drug payloads. The flexibility of the PEG chain also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

-

Terminal Alcohol: The primary alcohol group serves as a versatile handle for further chemical modification. It can be activated and conjugated to a variety of molecules, such as ligands for E3 ubiquitin ligases in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other functional moieties.

These features make this compound a valuable linker for two of the most promising modalities in modern drug development:

-

PROTACs: In PROTACs, the linker tethers a target protein-binding ligand to an E3 ligase-recruiting ligand. The this compound linker's alcohol can be functionalized to connect to one of these ligands, while the deprotected thiol can be used in some assembly strategies. The PEG spacer plays a crucial role in optimizing the distance and orientation between the target protein and the E3 ligase to facilitate efficient ubiquitination and subsequent degradation.

-

Antibody-Drug Conjugates (ADCs): For ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The deprotected thiol of the this compound linker can react with a maleimide group on the payload or a modified antibody. The hydrophilic PEG3 spacer helps to mitigate the aggregation often caused by hydrophobic payloads and can improve the pharmacokinetic properties of the ADC.

Data Presentation: The Impact of PEG Linkers

The length and composition of the linker are critical parameters that influence the performance of PROTACs and ADCs. The inclusion of PEG units can significantly impact solubility, stability, and biological activity.

Table 1: Influence of PEG Linker Length on PROTAC Efficacy

The following table summarizes the effect of PEG linker length on the degradation of various target proteins by PROTACs. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximum percentage of degradation.

| Target Protein | E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| EGFR (del19) | CRBN | PEG/Triazole | - | 3.57 | 91 | [1] |

| EGFR mutants | - | PEG3 | - | - | - | [1][2] |

| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | [3] |

| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | [3] |

| BRD4 | CRBN | PEG | 1-2 PEG units | >5000 | - | [3] |

| BRD4 | CRBN | PEG | 4-5 PEG units | < 500 | - | [3] |

| ERα | VHL | PEG | 16 | - | - | [] |

Data synthesized from multiple sources to illustrate general trends.

Table 2: Effect of PEGylation on ADC Stability and Pharmacokinetics

This table highlights the general effects of incorporating PEG linkers into ADCs.

| Property | Effect of PEGylation | Rationale | Reference |

| Solubility | Increased | The hydrophilic nature of PEG counteracts the hydrophobicity of many cytotoxic payloads, reducing aggregation. | [5][6] |

| Stability | Increased | The PEG chain can provide a steric shield, preventing intermolecular interactions and aggregation. | [7] |

| Plasma Clearance | Decreased | The "hydration shell" formed by the PEG linker increases the hydrodynamic volume, slowing renal clearance. | [5][8] |

| Half-life | Prolonged | Reduced clearance leads to a longer circulation time in the body. | [5][8] |

| Immunogenicity | Reduced | PEGylation can mask epitopes on the antibody or payload, reducing immune recognition. | [5] |

| Drug-to-Antibody Ratio (DAR) | Higher DARs achievable | The solubilizing effect of PEG allows for the attachment of more hydrophobic drug molecules without causing aggregation. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound linkers in research and development.

Protocol 1: Deprotection of the S-acetyl Group

This protocol describes the removal of the acetyl group to generate a free thiol, a critical step for subsequent conjugation.

Method: Thiol-Thioester Exchange using Cysteamine (B1669678)

This method is milder than base-mediated hydrolysis and is suitable for sensitive substrates.

Reagents and Materials:

-

This compound

-

Cysteamine

-

Phosphate (B84403) buffer (PB), pH 8

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen or Argon gas (for degassing)

Procedure:

-

Prepare a degassed 1:9 (v/v) mixture of methanol and phosphate buffer (pH 8).

-

Dissolve the this compound (1.0 equivalent) in the degassed solvent mixture.

-

Add cysteamine (2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

-

Upon completion, quench the reaction by adding a 5% HCl solution to neutralize the buffer.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected PEG3-thiol-alcohol.

-

The crude product can be purified by flash column chromatography if necessary.[9]

Protocol 2: Thiol-Maleimide Conjugation for ADC Synthesis

This protocol outlines the conjugation of the deprotected thiol-containing linker to a maleimide-functionalized payload or antibody.

Reagents and Materials:

-

Deprotected PEG3-thiol-alcohol (from Protocol 1)

-

Maleimide-functionalized molecule (e.g., cytotoxic payload)

-

Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5, containing 1 mM DTPA)

-

Anhydrous DMSO or DMF

-

Nitrogen or Argon gas

Procedure:

-

Prepare a stock solution of the maleimide-functionalized molecule in anhydrous DMSO or DMF.

-

Dissolve the deprotected PEG3-thiol-alcohol in the degassed conjugation buffer.

-

Add the maleimide stock solution to the thiol solution with gentle stirring. A molar excess of the maleimide component (e.g., 1.5-2.0 equivalents) is typically used.

-

Flush the reaction vial with an inert gas, seal, and protect from light.

-

Incubate the reaction at room temperature for 2 hours or overnight at 4°C.

-

Monitor the conjugation reaction by LC-MS or HPLC.

-

Upon completion, the resulting conjugate can be purified using size-exclusion chromatography (SEC) or other appropriate methods to remove unreacted starting materials.[10][11]

Protocol 3: PROTAC Synthesis via Amide Bond Formation and Click Chemistry

This protocol provides a general workflow for synthesizing a PROTAC using a PEG linker, combining amide bond formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

Step 1: Amide Coupling

-

Dissolve the component with a carboxylic acid (e.g., E3 ligase ligand) (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

-

Add a peptide coupling reagent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq). Stir for 15 minutes at room temperature.

-

Add the amine-functionalized PEG linker (e.g., Amino-PEG3-Azide) (1.1 eq).

-

Stir the reaction at room temperature overnight and monitor by LC-MS.

-

Purify the product by flash column chromatography.[12]

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Dissolve the azide-functionalized PEG-ligand conjugate (from Step 1) and the alkyne-functionalized second ligand (e.g., target protein ligand) in a suitable solvent mixture (e.g., t-BuOH/H₂O).

-

Add a freshly prepared solution of sodium ascorbate (B8700270) in water.

-

Add a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) in water.

-

Stir the reaction at room temperature and monitor by LC-MS.

-

Upon completion, purify the final PROTAC using preparative HPLC.[12][13]

Mandatory Visualization

The following diagrams illustrate key concepts related to the function and application of this compound linkers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labinsights.nl [labinsights.nl]

- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 11. broadpharm.com [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Hydrophilicity and Solubility of PEG3 Linkers for Researchers, Scientists, and Drug Development Professionals

Introduction:

Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development and bioconjugation, prized for their ability to enhance the physicochemical properties of therapeutic molecules. Among these, the short-chain PEG3 linker, composed of three ethylene (B1197577) glycol units, offers a compelling balance of hydrophilicity, defined length, and biocompatibility. This technical guide provides an in-depth exploration of the core hydrophilicity and solubility characteristics of PEG3 linkers, offering quantitative data, detailed experimental protocols, and visual representations of their application in key therapeutic modalities. Understanding these fundamental properties is critical for the rational design of next-generation antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapies where solubility and pharmacokinetic profiles are paramount.

Core Properties of PEG3 Linkers: Hydrophilicity and Solubility

The defining characteristic of PEG3 linkers is their inherent hydrophilicity, a direct result of the repeating ethylene glycol units. The oxygen atoms in the ether linkages can form hydrogen bonds with water molecules, leading to excellent aqueous solubility. This property is crucial for overcoming the hydrophobicity of many small molecule drugs and peptides, thereby preventing aggregation and improving their biopharmaceutical profiles.[1]

Quantitative Hydrophilicity Data

The hydrophilicity of a compound can be quantitatively expressed by its logarithm of the partition coefficient (LogP), which measures the ratio of its concentration in a nonpolar solvent (typically octanol) to its concentration in an aqueous solvent. A negative LogP value indicates a preference for the aqueous phase, signifying hydrophilicity.

For triethylene glycol, the fundamental component of a PEG3 linker, the experimental LogP value is -1.98 , with a calculated XLogP3 value of -1.6 .[2][3] This strongly confirms the hydrophilic nature of the PEG3 core structure.

| Compound | Experimental LogP | Calculated XLogP3 | Interpretation |

| Triethylene Glycol | -1.98[2] | -1.6[3] | Highly Hydrophilic |

Quantitative Solubility Data

The excellent hydrophilicity of PEG3 linkers translates to high solubility in a range of polar solvents. Triethylene glycol, the parent structure, is miscible with water, meaning it is soluble in all proportions.[4][5][6] It also exhibits good solubility in other common organic solvents used in bioconjugation and drug formulation.

While specific quantitative solubility data for every conceivable functionalized PEG3 linker is extensive and proprietary to various manufacturers, the solubility of the core structure and common derivatives provides a strong predictive foundation.

| Compound/Derivative | Water | Dimethyl Sulfoxide (DMSO) | Dichloromethane (DCM) | Dimethylformamide (DMF) |

| Triethylene Glycol | Miscible[4][5][6] | Soluble | Soluble | Soluble[4] |

| m-PEG3-acid | Soluble[7] | Soluble[7] | Soluble[7] | Soluble[7] |

| PEG3-(CH2CO2H)2 | Soluble[5] | Soluble[5] | Soluble[5] | Soluble[5] |

| A specific PEG3 PROTAC linker | ≥ 200 mg/mL[8] | |||

| m-PEG3-Amine | 50 mg/mL[9] | |||

| Aminooxy-PEG3-acid | ≥ 250 mg/mL[10] | |||

| Methyl-PEG3-bromide | 100 mg/mL[11] |

Note: "Soluble" indicates that the source material confirms solubility without providing a specific quantitative value. "Miscible" indicates solubility at all concentrations.

Experimental Protocols

Accurate determination of hydrophilicity and solubility is essential for linker selection and conjugate characterization. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method

This is the traditional and often considered "gold standard" method for LogP determination.[12]

Principle: The compound is partitioned between two immiscible phases, n-octanol and water (or a buffer of a specific pH, for LogD measurement). The concentration of the compound in each phase is then measured to determine the partition coefficient.

Methodology:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water (or pH 7.4 phosphate (B84403) buffer) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Preparation of Stock Solution: Prepare a stock solution of the PEG3 linker at a known concentration (e.g., 10 mM) in a suitable solvent like DMSO.[12]

-

Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated water/buffer (e.g., 2 mL of each). Add a small aliquot of the PEG3 linker stock solution.

-

Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer, being cautious not to disturb the interface.

-

Quantification: Analyze the concentration of the PEG3 linker in each aliquot using a suitable analytical method such as UV-Vis spectroscopy, HPLC, or LC-MS. A standard curve of the compound in each solvent should be prepared for accurate quantification.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Determination of Solubility by the Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid compound is agitated in a solvent for a prolonged period to achieve a saturated solution. The concentration of the dissolved compound in the supernatant is then measured.

Methodology:

-

Sample Preparation: Add an excess amount of the PEG3 linker to a vial containing a known volume of the desired solvent (e.g., water, DMSO, DCM, DMF). The presence of undissolved solid is crucial.

-

Equilibration: Seal the vial and agitate it at a constant temperature using a shaker or stirrer for a sufficient time to reach equilibrium (typically 24-72 hours).

-

Phase Separation: Allow the suspension to settle. For complete removal of undissolved solids, centrifuge the sample at a high speed.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Determine the concentration of the dissolved PEG3 linker in the supernatant using a validated analytical method (e.g., HPLC, LC-MS, or gravimetric analysis after solvent evaporation).

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Visualizing the Role of PEG3 Linkers

The hydrophilicity and defined length of PEG3 linkers are critical to their function in complex biological systems. The following diagrams, generated using the DOT language, illustrate their application in ADCs and PROTACs.

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of Action of a PROTAC Molecule.

Conclusion

The hydrophilicity and solubility of PEG3 linkers are cornerstone properties that enable their widespread use in advanced drug development. The data and protocols presented in this guide provide a foundational understanding for researchers to rationally incorporate these linkers into their molecular designs. The inherent water solubility and favorable partitioning characteristics of the PEG3 moiety are instrumental in improving the drug-like properties of complex bioconjugates, ultimately contributing to the development of safer and more effective therapeutics. The provided experimental methodologies offer a starting point for the precise characterization of novel PEG3-containing constructs, ensuring robust and reproducible research outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. Triethylene Glycol | C6H14O4 | CID 8172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Triethylene glycol - Wikipedia [en.wikipedia.org]

- 5. TRIETHYLENE GLYCOL (TEG) - Ataman Kimya [atamanchemicals.com]

- 6. dow.com [dow.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 8. Triethylene glycol CAS#: 112-27-6 [m.chemicalbook.com]

- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 10. ladco.com.ar [ladco.com.ar]

- 11. thoughtco.com [thoughtco.com]

- 12. LogP / LogD shake-flask method [protocols.io]

The S-Acetyl Group: A Linchpin in Modern Bioconjugation Strategies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the precise and controlled formation of covalent bonds between biomolecules and synthetic moieties is paramount. The thiol group of cysteine residues, with its potent nucleophilicity, presents a prime target for such modifications. However, its high reactivity and susceptibility to oxidation necessitate the use of protecting groups to ensure reaction specificity and stability during multi-step syntheses. Among these, the S-acetyl group has emerged as a versatile and widely utilized tool, offering a balance of stability and controlled deprotection under mild conditions. This technical guide provides a comprehensive overview of the role of the S-acetyl protecting group in bioconjugation, detailing its mechanism, deprotection strategies, and applications, supported by experimental protocols and quantitative data.

Core Principles of S-Acetyl Group Protection

The S-acetyl group serves as a temporary shield for the highly reactive thiol functional group. Its stability under a variety of reaction conditions makes it an ideal choice for complex synthetic routes where other functional groups are being manipulated.[1] The core utility of the S-acetyl group lies in its ability to be selectively removed, or "deprotected," to reveal the free thiol at the desired stage of a synthetic pathway, enabling subsequent conjugation to a target molecule.[1] This strategy is fundamental in the construction of antibody-drug conjugates (ADCs), pegylated proteins, and other functionalized biomolecules.[2]

Deprotection Methodologies: Unveiling the Reactive Thiol

The removal of the S-acetyl group can be accomplished through several methods, the choice of which depends on the sensitivity of the substrate and the desired reaction conditions.

Base-Mediated Hydrolysis

A traditional method for S-acetyl deprotection involves hydrolysis using strong bases like sodium hydroxide (B78521) or sodium methoxide (B1231860).[1][2] The hydroxide or methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the thioester and leading to the cleavage of the sulfur-acetyl bond.[1] While effective, these harsh conditions may not be suitable for delicate biomolecules that are sensitive to strong bases or high temperatures.[1][3]

Thiol-Thioester Exchange (Transthioesterification)

A milder alternative to base-mediated hydrolysis is the thiol-thioester exchange reaction.[1] This method proceeds via a reversible exchange reaction and is particularly useful for labile substrates.[1] Reagents such as thioglycolic acid (TGA) or dithiothreitol (B142953) (DTT) can be employed. The reaction is typically carried out at a slightly basic pH (e.g., pH 8) to facilitate the formation of the more nucleophilic thiolate anion.[1]

Biomimetic Deprotection

Inspired by Native Chemical Ligation (NCL), this highly efficient method utilizes 2-aminothiols like cysteamine (B1669678) or L-cysteine.[1] The process begins with a reversible thiol-thioester exchange, which is followed by a rapid and irreversible intramolecular S-to-N acyl transfer. This second step drives the reaction equilibrium towards the deprotected product, significantly increasing the reaction rate.[1]

Metal- and Lewis Acid-Catalyzed Deprotection

Certain metal salts, such as mercury(II) acetate (B1210297), and Lewis acids can also facilitate the removal of the S-acetyl group.[1] The metal ion coordinates to the sulfur atom, activating the thioester bond and making it more susceptible to nucleophilic attack.[1] These methods are often employed in specific synthetic contexts, such as peptide synthesis.[1]

Quantitative Data on Deprotection and Conjugation

The efficiency of S-acetyl deprotection and subsequent conjugation reactions is a critical factor in the development of bioconjugates. The following tables summarize quantitative data for key reactions.

| Reaction Type | Reagent/Conditions | Substrate | Efficiency/Yield | Reference |

| S-Acetyl Deprotection | ||||

| Base-Mediated Hydrolysis | Sodium Methoxide in Methanol (B129727) | Small Molecule | Quantitative | [2] |

| Thiol-Thioester Exchange | Thioglycolic Acid (TGA), pH 8 | S-acetylated bisthiazolidine | 74% (after 24h) | [4] |

| Thiol-Thioester Exchange | Dithiothreitol (DTT), pH 8 | S-acetylated bisthiazolidine | 49% | [4] |

| Bioconjugation | ||||

| Reductive Amination | Aldehyde, Sodium Cyanoborohydride | Protein (e.g., HSA) | >90% modification of accessible amines | [2] |

| Hydrazone Ligation | Aromatic Aldehyde, Hydrazide | Peptide | >95% conversion | [2] |

| Thiol-Maleimide Conjugation | Maleimide | Thiol-modified oligonucleotide | 90-100% conversion | [2] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of S-acetyl chemistry in bioconjugation.

Protocol 1: Deprotection of S-Acetyl Group using Thioglycolic Acid (TGA)

Materials:

-

S-acetylated compound

-

Thioglycolic acid (TGA)

-

Phosphate (B84403) buffer (PB), pH 8, degassed

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

5% HCl solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the S-acetylated compound (1.0 equivalent) in a 1:9 mixture of methanol and degassed phosphate buffer (pH 8).[1]

-

Add thioglycolic acid (2.0 equivalents).[1]

-

Stir the reaction mixture at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, acidify the reaction mixture to pH 3-4 with a 5% HCl solution.

-

Extract the aqueous layer three times with ethyl acetate.[1]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the deprotected thiol.[1]

-

If necessary, purify the product further by chromatography.[1]

Protocol 2: Two-Step Protein Modification via Reductive Amination and Thiol Deprotection

This protocol describes the conjugation of a bifunctional linker, 4-(S-Acetylthio)benzaldehyde, to a protein.

Step 1: Reductive Amination of the Protein Materials:

-

Protein of interest (e.g., BSA, IgG) in a suitable buffer (e.g., PBS, pH 7.4)

-

4-(S-Acetylthio)benzaldehyde

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous DMSO

-

PD-10 desalting columns

Procedure:

-

Prepare a stock solution of 4-(S-Acetylthio)benzaldehyde in anhydrous DMSO (e.g., 100 mM).[2]

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.[2]

-

Add the 4-(S-Acetylthio)benzaldehyde stock solution to the protein solution to achieve the desired molar excess.

-

Add NaBH₃CN stock solution to the reaction mixture to a final concentration of 20 mM.[2]

-

Incubate the reaction for 2 hours at room temperature with gentle stirring.[2]

-

Remove excess reagents by passing the reaction mixture through a PD-10 desalting column equilibrated with the desired buffer.[2]

Step 2: Thiol Deprotection Materials:

-

Modified protein from Step 1

-

Hydroxylamine (B1172632) hydrochloride

-

PD-10 desalting columns

Procedure:

-

Prepare a deprotection solution of 0.5 M hydroxylamine hydrochloride and adjust the pH to 7.0.[2]

-

Add the deprotection solution to the modified protein from Step 1 to a final hydroxylamine concentration of 50 mM.[2]

-

Incubate the reaction for 1-2 hours at room temperature.[2]

-

Purify the thiol-modified protein using a PD-10 desalting column equilibrated with a degassed buffer (e.g., PBS with 1 mM EDTA, pH 7.0) to prevent thiol oxidation.[2]

Visualizing the Workflow and Mechanisms

Diagrams illustrating the key chemical transformations and experimental workflows provide a clear understanding of the processes involved.

References

The Core of Proximity: An In-depth Technical Guide to PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by harnessing the cell's own protein degradation machinery. These heterobifunctional molecules are comprised of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is a critical determinant of a PROTAC's overall efficacy, selectivity, and drug-like properties. This guide provides a deep dive into the core of PROTAC technology: the linker.

The PROTAC Mechanism: A Linker-Mediated Alliance

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[1][2][3] This process is cyclical, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1][4]

The formation of a stable and productive ternary complex—consisting of the POI, the PROTAC, and the E3 ligase—is the cornerstone of this process, and the linker plays a pivotal role in orchestrating this interaction.[5][6][] The length, chemical composition, and rigidity of the linker dictate the spatial arrangement of the POI and E3 ligase, influencing the stability and productivity of the ternary complex.[5][8]

Caption: PROTAC-mediated protein degradation pathway.

Deconstructing the Linker: Key Components and Their Functions

The linker is not merely a passive spacer; it is a dynamic component that critically influences a PROTAC's biological activity. The design of a PROTAC linker involves careful consideration of its length, composition, and the points of attachment to the two ligands.

Linker Composition: The Chemical Building Blocks

The chemical makeup of the linker has a profound impact on the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.[5][6]

-

Alkyl Chains: These are the simplest and most common linker motifs, offering synthetic tractability and flexibility.[5][9] However, their hydrophobicity can negatively impact solubility.[9]

-

Polyethylene Glycol (PEG) Chains: PEG linkers are widely used to enhance the hydrophilicity and solubility of PROTACs.[5][9][10] The repeating ethylene (B1197577) glycol units can also improve cell permeability by adopting folded conformations that shield polar surface area.[11]

-

Rigid Linkers: Incorporating rigid moieties, such as aromatic rings, cycloalkanes (e.g., piperazine, piperidine), or alkynes, can restrict the conformational flexibility of the PROTAC.[][9] This can lead to a more defined spatial orientation of the bound proteins, potentially increasing the stability of the ternary complex and improving degradation efficiency.[]

-

"Smart" Linkers: These are advanced linkers with functionalities that allow for conditional activation of the PROTAC. Examples include:

-

Photoswitchable Linkers: Often containing azobenzene (B91143) moieties, these linkers can change between cis and trans isomers upon exposure to specific wavelengths of light, enabling spatiotemporal control of PROTAC activity.[5][9]

-

Photocleavable Linkers: These linkers can be cleaved by light, providing another mechanism for controlled PROTAC activation.[5]

-

Linker Length: A Balancing Act

The length of the linker is a critical parameter that must be empirically optimized for each specific POI and E3 ligase pair.[5][12]

-

Too Short: A linker that is too short may lead to steric clashes between the POI and the E3 ligase, preventing the formation of a stable ternary complex.[12][13]

-

Too Long: An excessively long linker may result in an unstable or unproductive ternary complex, as the two proteins are not brought into optimal proximity for efficient ubiquitin transfer.[12][13] It can also lead to a "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3 ligase) is favored over the productive ternary complex at high PROTAC concentrations.[5]

Attachment Points (Exit Vectors)

The points at which the linker is connected to the POI and E3 ligase ligands are known as exit vectors.[5] The selection of appropriate attachment points is crucial to ensure that the binding of the ligands to their respective proteins is not sterically hindered. Ideally, the linker should be attached to a solvent-exposed region of each ligand when it is bound to its target protein.[5]

The Ligands: Anchors of Specificity

While the linker is central to the PROTAC's function, the choice of ligands determines its target specificity.

-

Protein of Interest (POI) Ligand: This component, often referred to as the "warhead," binds to the target protein intended for degradation.[14][] The affinity and specificity of this ligand are key determinants of the PROTAC's selectivity.[]

-

E3 Ligase Ligand: This ligand, or "anchor," recruits a specific E3 ubiquitin ligase.[14][16] The most commonly used E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[17][18][19] However, the repertoire of recruited E3 ligases is expanding to include others like MDM2 and IAPs, which can influence the tissue distribution and degradation profile of the PROTAC.[16][19][20][21]

Caption: Logical relationship of PROTAC components.

Quantitative Insights into Linker Design

The optimization of linker properties is often an empirical process, but systematic studies have provided valuable quantitative data to guide rational design.

Table 1: Impact of Linker Length and Composition on PROTAC Efficacy

| PROTAC Target | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | VHL | PEG | 8 | 15 | >95 | [14] |

| BRD4 | VHL | PEG | 12 | 5 | >95 | [14] |

| BRD4 | VHL | Alkyl | 10 | 25 | >90 | [14] |

| IRAK4 | Cereblon | PEG | 6 | 50 | ~80 | [13] |

| IRAK4 | Cereblon | PEG | 9 | 10 | >90 | [13] |

| ERK5 | VHL | Aliphatic | 8 | 100 | ~70 | [22] |

| ERK5 | VHL | PEG | 8 | 30 | ~85 | [22] |

DC50: Concentration for 50% maximal degradation; Dmax: Maximum percentage of degradation.

Experimental Protocols for PROTAC Evaluation

A robust assessment of PROTAC efficacy requires a suite of biochemical and cellular assays.

Caption: A typical workflow for the design and evaluation of PROTACs.

Ternary Complex Formation Assay (e.g., TR-FRET)

Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Methodology:

-

Reagents: Purified recombinant POI (e.g., His-tagged), purified recombinant E3 ligase complex (e.g., VHL/ElonginB/ElonginC, biotinylated), fluorescently labeled anti-His antibody (donor fluorophore, e.g., Tb), and streptavidin-labeled acceptor fluorophore (e.g., d2).

-

Procedure: a. In a microplate, combine the POI, E3 ligase complex, and varying concentrations of the PROTAC. b. Incubate to allow complex formation. c. Add the donor and acceptor fluorophores. d. Incubate to allow binding of the detection reagents. e. Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates proximity of the donor and acceptor, signifying ternary complex formation.

In Vitro Ubiquitination Assay

Objective: To determine if the PROTAC can induce the ubiquitination of the POI in a reconstituted system.

Methodology:

-

Reagents: Purified recombinant E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex, POI, ubiquitin, ATP, and the PROTAC.

-

Procedure: a. Combine all reagents in a reaction buffer. b. Incubate at 37°C to allow the ubiquitination reaction to proceed. c. Stop the reaction by adding SDS-PAGE loading buffer. d. Analyze the reaction mixture by Western blot using an antibody specific for the POI. e. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.

Cellular Protein Degradation Assay (e.g., Western Blot)

Objective: To measure the degradation of the target protein in a cellular context.

Methodology:

-

Cell Culture: Plate cells that endogenously express the POI.

-

Treatment: Treat the cells with varying concentrations of the PROTAC or a vehicle control for a specified period (e.g., 4, 8, 16, 24 hours).

-

Lysis: Harvest the cells and prepare protein lysates.

-

Quantification: Determine the protein concentration of each lysate.

-

Western Blot: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a membrane (e.g., PVDF). c. Probe the membrane with a primary antibody specific for the POI and a loading control protein (e.g., GAPDH, β-actin). d. Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP). e. Visualize the protein bands using a chemiluminescent substrate. f. Quantify the band intensities to determine the extent of POI degradation relative to the loading control.

Conclusion

The linker is a multifaceted and critical component of a PROTAC molecule, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties. A deep understanding of linker chemistry, length, and attachment points is paramount for the rational design of next-generation protein degraders. The continued exploration of "linkerology," coupled with robust biochemical and cellular evaluation, will be essential to unlock the full therapeutic potential of PROTACs and expand the "druggable" proteome.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]

- 4. PROTAC Linkers - CD Bioparticles [cd-bioparticles.net]

- 5. chempep.com [chempep.com]

- 6. The Essential Role of Linkers in PROTACs [axispharm.com]

- 8. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 9. precisepeg.com [precisepeg.com]

- 10. chemscene.com [chemscene.com]

- 11. benchchem.com [benchchem.com]

- 12. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 13. benchchem.com [benchchem.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. precisepeg.com [precisepeg.com]

- 17. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]

- 18. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology [mdpi.com]

- 21. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 22. pubs.acs.org [pubs.acs.org]

The Role of Polyethylene Glycol (PEG) Linkers in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the efficacy and safety of antibody-drug conjugates (ADCs). Among the various linker technologies, hydrophilic linkers, particularly those incorporating polyethylene (B3416737) glycol (PEG) chains, have garnered significant attention for their ability to improve the overall physicochemical and pharmacological properties of ADCs.[1][2] This in-depth technical guide explores the fundamental principles of using PEG linkers in ADCs, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Core Principles of PEG Linkers in ADCs

Polyethylene glycol is a water-soluble, non-toxic, and biocompatible polymer that, when used as a linker in an ADC, confers several advantageous properties.[3] The primary role of a PEG linker is to covalently connect the monoclonal antibody to the cytotoxic payload, influencing the ADC's stability, solubility, and pharmacokinetic profile.[4][5]

1.1. Enhancing Solubility and Stability

Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation of the ADC, compromising its efficacy and potentially leading to immunogenicity.[6] PEG linkers address this challenge by imparting hydrophilicity to the conjugate.[1][7] The ethylene (B1197577) oxide repeating units of PEG form hydrogen bonds with water molecules, creating a hydration shell around the payload.[4][8] This increased solubility and steric hindrance provided by the flexible PEG chain helps to prevent intermolecular aggregation, even at higher drug-to-antibody ratios (DARs).[8][9]

1.2. Improving Pharmacokinetics

The incorporation of PEG linkers can significantly improve the pharmacokinetic profile of an ADC.[10] The hydrophilic nature of PEG increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life.[3][9] This extended half-life allows for greater accumulation of the ADC at the tumor site, potentially enhancing its therapeutic efficacy.[10] Furthermore, the PEG linker can shield the payload from premature degradation and recognition by the immune system, thereby reducing immunogenicity.[][12]

1.3. Enabling Higher Drug-to-Antibody Ratios (DAR)

A critical parameter in ADC design is the drug-to-antibody ratio (DAR), which represents the number of drug molecules conjugated to a single antibody. Attempts to increase the DAR with hydrophobic linkers and payloads often lead to aggregation and rapid clearance.[10] Hydrophilic PEG linkers can mitigate these issues, allowing for the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physicochemical properties.[9][10] Branched or multi-arm PEG linkers can further facilitate higher DARs.[10][13]

Types of PEG Linkers

PEG linkers can be broadly categorized based on their structure and release mechanism.

2.1. Linear vs. Branched PEG Linkers

-

Linear PEG Linkers: These are the most common type of PEG linkers, consisting of a straight chain of ethylene glycol units.

-

Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture allows for the attachment of multiple drug molecules to a single linker, which can increase the DAR while potentially minimizing steric hindrance around the antibody's antigen-binding site.[10][13]

2.2. Cleavable vs. Non-Cleavable PEG Linkers

The choice between a cleavable and non-cleavable linker is a critical decision in ADC design, as it dictates the mechanism of payload release.[5]

-

Cleavable PEG Linkers: These linkers are designed to release the cytotoxic payload in response to specific conditions within the target tumor cell, such as changes in pH or the presence of specific enzymes.[][14] This targeted release minimizes systemic toxicity.[14]

-

Non-Cleavable PEG Linkers: These linkers rely on the complete degradation of the antibody within the lysosome of the target cell to release the payload.[][15] ADCs with non-cleavable linkers often exhibit greater plasma stability.[15]

Quantitative Data on PEG Linker Performance

The length of the PEG chain is a critical parameter that can be optimized to fine-tune the properties of an ADC.[2][16] The following tables summarize the general trends observed with the incorporation of PEG linkers of varying lengths.

| PEG Linker Length | Impact on Solubility | Impact on In Vitro Cytotoxicity | Impact on Plasma Half-Life |

| Short (e.g., PEG4) | Moderate Increase | Minimal Impact | Moderate Increase[8] |

| Medium (e.g., PEG8, PEG12) | Significant Increase | Potential for slight decrease | Significant Increase[16] |

| Long (e.g., PEG24) | High Increase | Can lead to decreased cytotoxicity[6] | Substantial Increase[6] |

| ADC Property | Effect of Increasing PEG Linker Length | Reference |

| Hydrophilicity | Increases | [6][8] |

| Aggregation | Decreases | [8][9] |

| Plasma Clearance | Decreases | [9][16] |

| Tumor Penetration | May be reduced with very long chains | [8] |

| In Vivo Efficacy | Often improves up to an optimal length | [2][16] |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of ADCs utilizing PEG linkers. Specific reaction conditions may need to be optimized based on the antibody, payload, and linker chemistry.

4.1. Protocol for ADC Synthesis via Lysine (B10760008) Conjugation

This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody.[17]

-

Antibody Preparation:

-

Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Determine the antibody concentration using UV-Vis spectrophotometry at 280 nm.

-

-

Drug-Linker Activation:

-

Dissolve the PEG linker-payload construct containing a carboxylic acid functionality in an anhydrous organic solvent (e.g., dimethylformamide, DMF).

-

Add N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS to activate the carboxylic acid group, forming an NHS ester.

-

Incubate for 15-30 minutes at room temperature.[17]

-

-

Conjugation Reaction:

-

Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should typically not exceed 10% (v/v) to maintain antibody integrity.[17]

-

Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

-

-

Purification of the ADC:

-

Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or tangential flow filtration.[17]

-

Equilibrate the purification system with a suitable storage buffer (e.g., PBS, pH 7.4).

-

4.2. Protocol for ADC Characterization

4.2.1. Determination of Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction Chromatography (HIC)-HPLC is a common method for determining the average DAR.

-

Sample Preparation: Dilute the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.

-

Chromatography:

-

Use a HIC column (e.g., Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Run a gradient from high to low salt concentration to elute the different drug-loaded species.

-

-

Data Analysis: The different DAR species will separate based on their hydrophobicity. The average DAR can be calculated from the peak areas of the different species.

4.2.2. Pharmacokinetic Analysis

Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used to quantify ADCs in plasma samples.[18][19]

-

Sample Collection: Collect blood samples from animal models at various time points post-ADC administration.[2]

-

Plasma Isolation: Isolate plasma from the blood samples by centrifugation.[2]

-

Quantification (ELISA):

-

Coat a microplate with an antigen that binds to the antibody portion of the ADC.

-

Add diluted plasma samples to the wells.

-

Detect the bound ADC using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the ADC.

-

Add a substrate to generate a colorimetric signal, which is proportional to the ADC concentration.

-

-

Quantification (LC-MS/MS):

-

For total antibody measurement, the ADC can be captured using anti-human IgG Fc antibodies, followed by digestion and analysis of signature peptides from the constant region.[18]

-

For conjugated payload, the ADC can be captured, the payload released (for cleavable linkers), and then quantified by LC-MS/MS.[19][20]

-

Visualizations: Diagrams of Pathways and Workflows

Conclusion

The incorporation of PEG linkers represents a significant advancement in ADC technology.[1] By improving the physicochemical properties and pharmacokinetic profile of ADCs, these linkers contribute to enhanced efficacy and a wider therapeutic window.[1] The continued development and optimization of PEG linker technologies will be crucial in realizing the full therapeutic potential of antibody-drug conjugates in oncology and beyond.[] The optimal PEG linker length and architecture are likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. purepeg.com [purepeg.com]

- 6. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. benchchem.com [benchchem.com]

- 9. labinsights.nl [labinsights.nl]

- 10. adcreview.com [adcreview.com]

- 12. precisepeg.com [precisepeg.com]

- 13. JenKem Technology PEG Products for ADCs - JenKem Technology USA [jenkemusa.com]

- 14. purepeg.com [purepeg.com]

- 15. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]

- 19. Pharmacokinetics of antibody-drug conjugates (ADCs) - ProteoGenix [proteogenix.science]

- 20. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Chemical synthesis pathway for S-acetyl-PEG3-alcohol.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a reliable chemical synthesis pathway for S-acetyl-PEG3-alcohol, a valuable heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems. This document outlines the synthetic route, provides detailed experimental protocols, and presents key data in a structured format.

Introduction

This compound is a hydrophilic linker possessing a terminal hydroxyl group and a protected thiol in the form of a thioacetate (B1230152). The polyethylene (B3416737) glycol (PEG) chain enhances aqueous solubility, a critical attribute for many biological applications. The terminal alcohol allows for further chemical modification, while the S-acetyl group can be readily cleaved under mild basic conditions to reveal a reactive thiol (sulfhydryl) group. This thiol can then be utilized for conjugation to various biomolecules or surfaces through thiol-ene "click" chemistry or disulfide bond formation.

Synthesis Pathway Overview

The synthesis of this compound from the readily available starting material, triethylene glycol, is a two-step process. The first step involves the selective mono-tosylation of one of the primary hydroxyl groups of triethylene glycol. This is a crucial step to differentiate the two hydroxyl groups and allow for selective functionalization. The resulting mono-tosylated intermediate is then subjected to a nucleophilic substitution reaction with a thioacetate salt to yield the final product.

Experimental Protocols

Step 1: Synthesis of Triethylene Glycol Mono-tosylate

This procedure details the selective mono-tosylation of triethylene glycol.

Materials:

-

Triethylene glycol

-

p-Toluenesulfonyl chloride (TsCl)

-

Hydrochloric acid (HCl), 1 M

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve triethylene glycol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add pyridine (1.1 equivalents) to the stirred solution.

-

In a separate container, dissolve p-toluenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

-

Add the p-toluenesulfonyl chloride solution dropwise to the cooled triethylene glycol solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1 M hydrochloric acid and transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude triethylene glycol mono-tosylate.

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Synthesis of this compound

This procedure describes the conversion of triethylene glycol mono-tosylate to this compound.

Materials:

-

Triethylene glycol mono-tosylate (from Step 1)

-

Potassium thioacetate

-

Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Water

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve the triethylene glycol mono-tosylate (1.0 equivalent) in anhydrous dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash them with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Actual yields may vary depending on reaction scale and purification efficiency.

| Step | Product Name | Starting Material | Molar Ratio (Starting Material:Reagent) | Solvent | Reaction Time (hours) | Typical Yield (%) | Purity (%) |

| 1 | Triethylene Glycol Mono-tosylate | Triethylene Glycol | 1:1.05 (TEG:TsCl) | Dichloromethane | 12-16 | 70-85 | >95 (after chromatography) |

| 2 | This compound | Triethylene Glycol Mono-tosylate | 1:1.5 (Tosylate:KSAc) | Dimethylformamide | 4-6 | 80-90 | >98 (after chromatography) |

Mandatory Visualization

The following diagram illustrates the two-step chemical synthesis pathway for this compound.

Caption: Chemical synthesis pathway for this compound.

Methodological & Application

Application Note and Protocol: Deprotection of S-acetyl-PEG3-alcohol to Reveal Thiol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of S-acetyl-PEG3-alcohol to yield the corresponding free thiol, an essential step in various bioconjugation and drug delivery applications. The S-acetyl group serves as a stable protecting group for the thiol functionality, preventing oxidation and other unwanted side reactions during synthesis.[1][2] Its removal is a critical final step to unmask the reactive thiol group for subsequent conjugation or surface modification.[1]

Several methods for S-acetyl deprotection are available, ranging from classical base-mediated hydrolysis to milder, more chemoselective approaches. The choice of method depends on the sensitivity of the substrate to pH and temperature.[1][3][4] This note details three common and effective protocols: base-mediated hydrolysis, a milder biomimetic approach using cysteamine (B1669678), and a method employing tetrabutylammonium (B224687) cyanide.

Quantitative Data Summary

The selection of a deprotection reagent significantly impacts reaction time, yield, and compatibility with other functional groups. The following table summarizes typical reaction conditions and outcomes for common S-acetyl deprotection methods. Note that yields are substrate-dependent and may vary for this compound.